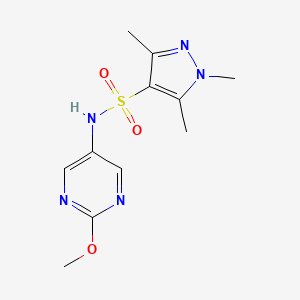![molecular formula C15H19N5O3S B6429118 N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide CAS No. 2330514-37-7](/img/structure/B6429118.png)
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide (DMAPA) is an important organic compound that has a wide range of applications in the scientific research field. It is a white-colored powder that is soluble in water and alcohol. DMAPA has been used in a variety of laboratory experiments and scientific research projects, as it has many unique properties that make it ideal for such purposes.
Mécanisme D'action
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide is an organic compound that acts as a catalyst in a variety of reactions. It acts as a proton acceptor and a proton donor in the reactions it catalyzes. This means that it can bind to a substrate and facilitate the transfer of a proton to another molecule. This process is known as proton transfer and is important for a variety of chemical reactions.
Biochemical and Physiological Effects
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme phosphatidylinositol 3-kinase (PI3K). This enzyme is important for the regulation of cell growth and proliferation, and its inhibition can lead to the inhibition of cell growth and proliferation. N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide has also been shown to have an inhibitory effect on the enzyme tyrosine kinase, which is important for the regulation of cell signaling and communication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide in laboratory experiments is its low cost and availability. It is relatively inexpensive and easy to obtain, making it an ideal reagent for a variety of experiments. Another advantage is its stability in aqueous solutions. This makes it ideal for use in aqueous solutions, as it is not easily degraded or denatured. However, N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it is not compatible with some reagents, such as strong acids and bases.
Orientations Futures
There are a number of potential future directions that can be explored with N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide. One potential direction is the use of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide as a drug delivery system. It has been shown to be capable of transporting drugs to target cells, which could be useful for the treatment of various diseases. Another potential direction is the use of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide as a catalyst for the synthesis of organic compounds. This could be useful for the preparation of various organic compounds for use in various industries. Finally, N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide could be used in the development of new polymers and catalysts for a variety of applications.
Méthodes De Synthèse
The synthesis of N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide is a multi-step process that involves the reaction of a variety of reagents. The first step is the reaction of 3-methylphenylacetic acid with 2-dimethylaminopyrimidine to form an intermediate product. This intermediate product is then reacted with sulfamic acid to form N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide. The reaction is carried out in aqueous medium at a temperature of approximately 70 °C. The reaction is complete when the reaction mixture is cooled to room temperature.
Applications De Recherche Scientifique
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide has a wide range of applications in the scientific research field. It is commonly used as a reagent for the synthesis of various organic compounds. It is also used in the synthesis of peptides, nucleotides, and other biomolecules. In addition, N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used in the synthesis of polymers and in the preparation of catalysts.
Propriétés
IUPAC Name |
N-[4-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-7-12(18-11(2)21)5-6-14(10)24(22,23)19-13-8-16-15(17-9-13)20(3)4/h5-9,19H,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAXZPIOBUCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN=C(N=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)
![methyl 2-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]benzoate](/img/structure/B6429073.png)
![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)


